molecular formula C20H16N2O2 B2730896 N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide CAS No. 872349-55-8

N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide

Cat. No.: B2730896
CAS No.: 872349-55-8
M. Wt: 316.36
InChI Key: SYRKAASWKJUPJP-UHFFFAOYSA-N
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Description

N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the chromene core. This can be achieved through the reaction of salicylaldehyde with acrylonitrile in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form chromene-3-nitrile . The nitrile group is then hydrolyzed to form chromene-3-carboxylic acid, which is subsequently reacted with benzylamine and acyl bromides to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.

    Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s properties.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives with potentially enhanced activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized chromene compounds.

Scientific Research Applications

N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-N-benzyl-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-12-18(20(23)22-13-15-6-2-1-3-7-15)11-16-10-17-8-4-5-9-19(17)24-14-16/h1-11H,13-14H2,(H,22,23)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRKAASWKJUPJP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C(C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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